2-[Amino(2-cyano-3-isopropyl-2-oxiranyl)methylene]malononitrile
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Overview
Description
2-[Amino(2-cyano-3-isopropyl-2-oxiranyl)methylene]malononitrile is a complex organic compound known for its unique chemical structure and reactivity. This compound features multiple functional groups, including an amino group, cyano groups, and an oxirane ring, making it a versatile reagent in organic synthesis. Its applications span various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Amino(2-cyano-3-isopropyl-2-oxiranyl)methylene]malononitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of malononitrile with isopropylidene derivatives under basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-[Amino(2-cyano-3-isopropyl-2-oxiranyl)methylene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano or oxirane sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-[Amino(2-cyano-3-isopropyl-2-oxiranyl)methylene]malononitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Amino(2-cyano-3-isopropyl-2-oxiranyl)methylene]malononitrile involves its interaction with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and molecular interactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable complexes with other molecules .
Comparison with Similar Compounds
Malononitrile Dimer:
Coumarin Derivatives: These compounds also contain cyano groups and are used in various chemical and biological applications.
Uniqueness: 2-[Amino(2-cyano-3-isopropyl-2-oxiranyl)methylene]malononitrile is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications in diverse fields. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C10H10N4O |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-[amino-(2-cyano-3-propan-2-yloxiran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H10N4O/c1-6(2)9-10(5-13,15-9)8(14)7(3-11)4-12/h6,9H,14H2,1-2H3 |
InChI Key |
JTOLGWGXBCBHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(O1)(C#N)C(=C(C#N)C#N)N |
Origin of Product |
United States |
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